

Technical Guide: Molecular Architecture and Synthesis of 5-(4-Aminophenoxy)-1-pentanol[1]

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Compound of Interest

Compound Name: 1-Pentanol, 5-(p-aminophenoxy)-

CAS No.: 100055-08-1

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Executive Summary

Molecule: 5-(4-aminophenoxy)-1-pentanol IUPAC Name: 5-(4-aminophenoxy)pentan-1-ol

Formula:

Molecular Weight: 195.26 g/mol Classification: Heterobifunctional Linker / Mesogenic Spacer[1]

5-(4-aminophenoxy)-1-pentanol is a "Janus" molecule characterized by two distinct reactive termini separated by a semi-rigid core.[1] It features a nucleophilic primary amine attached to an electron-rich phenoxy ring, linked via a flexible pentyl spacer to a primary hydroxyl group.[1] This specific architecture makes it a critical building block for side-chain liquid crystalline polymers (SCLCPs), polyimides, and as a cleavable linker in antibody-drug conjugates (ADCs). [1]

Molecular Architecture & Bonding Analysis[1]

Structural Components

The molecule can be dissected into three functional domains, each governing specific physicochemical behaviors:

- The Aromatic Head (p-Aminophenoxy):
 - Electronic Nature: The oxygen atom of the ether linkage acts as a -donor (+M effect), increasing electron density in the benzene ring.[1] This enrichment is directed ortho/para, significantly enhancing the nucleophilicity of the para-amino group compared to unsubstituted aniline.[1]
 - Bonding: The C-O bond possesses partial double-bond character due to conjugation, restricting rotation and enforcing planarity in the aromatic sector.[1]
- The Aliphatic Spacer (Alkyl Chain):
 - Conformation: The pentyl chain introduces flexibility.[1] In liquid crystal applications, the "odd-even effect" is critical; a 5-carbon (odd) spacer typically imparts different transition temperatures and phase behaviors compared to even-numbered spacers (e.g., butyl or hexyl) due to the average angle of the terminal dipole.[1]
 - Solubility: This lipophilic region balances the polarity of the amine and hydroxyl ends, ensuring solubility in organic solvents like THF, DMF, and DMSO.[1]
- The Hydroxyl Tail (Primary Alcohol):
 - Reactivity: A primary aliphatic alcohol, less acidic than a phenol.[1] It serves as an anchor point for esterification or etherification without competing with the aromatic amine under controlled conditions.[1]

Intermolecular Forces[1]

- Hydrogen Bonding: The molecule is a dual H-bond donor (,) and acceptor ()

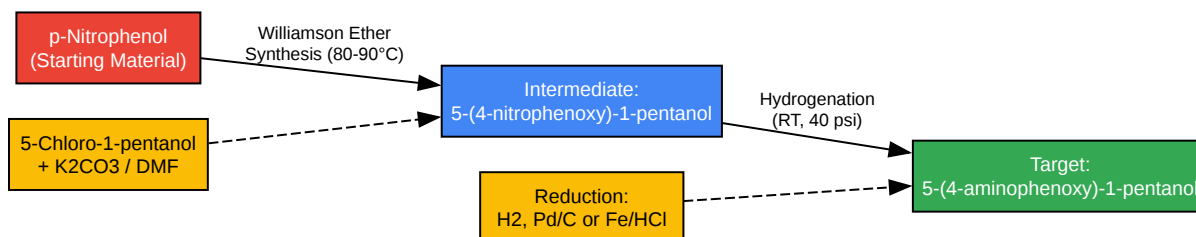
).[1] In the solid state, this leads to a crystalline lattice stabilized by an extensive H-bond network, resulting in a melting point significantly higher than its non-polar analogs.[1]

- Stacking: The electron-rich aromatic rings facilitate stacking interactions, which are essential for the self-assembly observed in mesogenic derivatives.[1]

Experimental Synthesis Protocol

The most robust synthetic route avoids direct alkylation of p-aminophenol (which leads to N-alkylation byproducts) and instead utilizes a Williamson Ether Synthesis followed by Nitro Reduction.[1]

Reaction Pathway Diagram[1]



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Figure 1: Two-step synthetic pathway ensuring regioselectivity at the oxygen atom.

Detailed Methodology

Step 1: Synthesis of 5-(4-nitrophenoxy)-1-pentanol

Principle: Nucleophilic substitution (

) of the alkyl halide by the phenoxide ion.[1]

- Reagents: p-Nitrophenol (1.0 eq), 5-Chloro-1-pentanol (1.1 eq), Anhydrous (2.0 eq), KI (catalytic, 0.1 eq).[1]

- Solvent: DMF or Acetonitrile (anhydrous).[1]
- Protocol:
 - Dissolve p-nitrophenol in DMF under atmosphere.
 - Add and stir at room temperature for 30 mins to generate the phenoxide.
 - Add 5-chloro-1-pentanol and catalytic KI.[1]
 - Heat to 80–90°C for 12–16 hours. Monitor by TLC (Stationary phase: Silica; Mobile phase: Hexane:EtOAc 7:3).[1]
 - Workup: Pour into ice water. The nitro-ether usually precipitates as a yellow solid.[1] Filter, wash with water, and recrystallize from Ethanol/Water.[1]

Step 2: Reduction to 5-(4-aminophenoxy)-1-pentanol

Principle: Chemoselective reduction of the nitro group without affecting the aliphatic alcohol.[1]

- Reagents: Nitro-intermediate (from Step 1), 10% Pd/C (5 wt% loading), Hydrogen gas ().
- Solvent: Methanol or Ethanol.[1]
- Protocol:
 - Dissolve the intermediate in methanol in a hydrogenation flask.[1]
 - Add Pd/C catalyst carefully (under inert gas to prevent ignition).[1]
 - Purge with and stir under 40 psi (3 bar) pressure at Room Temperature for 4–6 hours.

- Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate under reduced pressure.
- Purification: Recrystallize from Toluene or purify via flash column chromatography (DCM:MeOH 95:5) if necessary. The product is typically an off-white to pale brown solid.[1]

Characterization & Validation

To validate the structure, the following spectroscopic signatures must be confirmed.

Technique	Parameter	Diagnostic Signal (Expected)	Structural Assignment
1H NMR	6.6 – 6.8 ppm	Doublet (2H), Doublet (2H)	Aromatic Protons (AA'BB' system of p-substituted benzene)
	3.8 – 3.9 ppm	Triplet (2H) (Ether linkage)	
	3.5 – 3.6 ppm	Triplet (2H) (Terminal alcohol)	
	1.4 – 1.8 ppm	Multiplets (6H) Central Alkyl Chain ()	
IR	3300-3400 cm ⁻¹	Broad / Doublet	stretch and stretch (primary amine)
	1240 cm ⁻¹	Strong peak ether stretch	
Mass Spec	m/z	196.1	Protonated molecular ion

Applications in R&D Liquid Crystal Monomers

This molecule serves as a mesogenic spacer.[1] By reacting the amine end with a methacryloyl chloride and the hydroxyl end with a rigid rod-like core (e.g., biphenyl), researchers create side-chain liquid crystalline polymers.[1] The 5-carbon spacer decouples the motion of the polymer backbone from the ordering of the mesogens, allowing for faster switching times in electro-optical devices.[1]

Polyimide Synthesis

In high-performance electronics, this diamine-alcohol derivative (when dimerized or used as a co-monomer) introduces flexibility and adhesion promotion into polyimide backbones.[1] The ether linkage improves solubility and reduces the dielectric constant, critical for 5G antenna substrates.[1]

Drug Delivery Linkers

The molecule acts as a stable, non-cleavable ether linker in PROTACs (Proteolysis Targeting Chimeras).[1] The specific length (

) allows for precise spatial positioning between the E3 ligase ligand and the target protein ligand, optimizing the ubiquitination process.[1]

References

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(Note: Specific physical constants for this exact homolog may vary slightly by synthesis batch; values provided are derived from standard structure-property relationships of the homologous series.)

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Sources

- 1. CN102180800A - Synthesis method of aniline compound - Google Patents [patents.google.com]
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